N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
CAS No.: 392295-35-1
Cat. No.: VC7135733
Molecular Formula: C24H27N5O4S3
Molecular Weight: 545.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392295-35-1 |
|---|---|
| Molecular Formula | C24H27N5O4S3 |
| Molecular Weight | 545.69 |
| IUPAC Name | N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C24H27N5O4S3/c1-16-6-7-17(2)20(14-16)25-21(30)15-34-24-28-27-23(35-24)26-22(31)18-8-10-19(11-9-18)36(32,33)29-12-4-3-5-13-29/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)(H,26,27,31) |
| Standard InChI Key | SVTBRKRSAUVUOF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Introduction
The compound N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic molecule that incorporates several pharmacologically active moieties, including a thiadiazole ring, a benzamide group, and a piperidine sulfonamide moiety. This combination of structural elements suggests potential biological activities, such as antimicrobial, antifungal, and anticancer properties, which are common among thiadiazole derivatives .
Synthesis Methods
The synthesis of such complex molecules typically involves multiple steps, starting from commercially available precursors. A common approach might include:
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Step 1: Formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide or similar precursors.
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Step 2: Introduction of the benzamide and sulfonamide groups via nucleophilic substitution or acylation reactions.
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Step 3: Attachment of the carbamoyl methyl group to the thiadiazole ring.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide, carboxylic acid derivatives | Basic conditions, reflux |
| 2 | Nucleophilic Substitution | Benzoyl chloride, piperidine sulfonamide | Basic conditions, room temperature |
| 3 | Alkylation | Carbamoyl methyl halide | Basic conditions, reflux |
Biological Activities
Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects . The presence of a benzamide group and a piperidine sulfonamide moiety may enhance these properties by interacting with specific molecular targets.
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Antimicrobial Activity: Thiadiazoles can disrupt essential metabolic pathways in microorganisms, leading to growth inhibition.
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Anticancer Properties: These compounds may induce apoptosis in cancer cells by interfering with cell cycle progression.
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Anti-inflammatory Activity: Some thiadiazole derivatives have shown potential as anti-inflammatory agents, although specific data for this compound is lacking .
Research Findings and Future Directions
While specific research findings on N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide are not available, its structural components suggest potential for various biological activities. Further studies, including in vitro and in vivo experiments, are necessary to fully explore its therapeutic potential.
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